2-bromo-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
2-bromo-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromine atom, a hydroxyl group, a methoxy group, and a nitro group attached to a phenyl ring, along with a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-bromobenzohydrazide. The reaction is usually carried out in a methanol solution under reflux conditions for several hours. After the reaction is complete, the mixture is filtered and the product is recrystallized from methanol to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of the nitro group allows for redox reactions, which can generate reactive intermediates that interact with cellular components. The hydroxyl and methoxy groups contribute to the compound’s ability to form hydrogen bonds and interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide
- (E)-N’-(2-bromobenzylidene)-2-naphthohydrazide
- 2-bromo-N’-[(E)-(4-{(E)-[(2-bromobenzoyl)hydrazono]methyl}phenyl)methylidene]benzohydrazide
Uniqueness
2-bromo-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of the methoxy and nitro groups on the phenyl ring, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12BrN3O5 |
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Molecular Weight |
394.18 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H12BrN3O5/c1-24-13-7-10(19(22)23)6-9(14(13)20)8-17-18-15(21)11-4-2-3-5-12(11)16/h2-8,20H,1H3,(H,18,21)/b17-8+ |
InChI Key |
YJPQVNKGMXKUFX-CAOOACKPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC=CC=C2Br)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)C2=CC=CC=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
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